L-Tyrosine-[ring-3,5-3H]
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Overview
Description
L-Tyrosine-[ring-3,5-3H] is a synthetic amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Tyrosine-[ring-3,5-3H] typically involves the introduction of tritium atoms into the phenyl ring of a precursor molecule. This can be achieved through catalytic hydrogenation using tritium gas. The reaction conditions often require a palladium or platinum catalyst under controlled temperature and pressure to ensure selective tritiation.
Industrial Production Methods: Industrial production of this compound may involve large-scale tritiation processes, where the precursor is exposed to tritium gas in a specialized reactor. The process is carefully monitored to maintain the integrity of the compound and to ensure safety due to the radioactive nature of tritium.
Chemical Reactions Analysis
Types of Reactions: L-Tyrosine-[ring-3,5-3H] can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The tritium atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reagents like bromine or chlorine can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 4-hydroxy-3,5-ditritiobenzaldehyde.
Reduction: Formation of 2-amino-3-(4-hydroxy-3,5-ditritiophenyl)propylamine.
Substitution: Formation of 2-amino-3-(4-hydroxy-3,5-dihalophenyl)propanoic acid.
Scientific Research Applications
L-Tyrosine-[ring-3,5-3H] has several applications in scientific research:
Chemistry: Used as a tracer in radiolabeling studies to track molecular interactions and reaction pathways.
Biology: Employed in studying metabolic pathways and enzyme kinetics due to its radioactive properties.
Medicine: Investigated for its potential use in diagnostic imaging and targeted radiotherapy.
Industry: Utilized in the development of new materials and chemical processes where precise tracking of molecular changes is required.
Mechanism of Action
The mechanism of action of L-Tyrosine-[ring-3,5-3H] involves its incorporation into biological systems where it can act as a radiolabeled tracer. The tritium atoms emit beta particles, which can be detected using specialized equipment. This allows researchers to monitor the distribution and interaction of the compound within biological systems, providing insights into molecular pathways and target sites.
Comparison with Similar Compounds
- (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
- (2S)-2-amino-3-(4-hydroxy-3,5-dibromophenyl)propanoic acid
- (2S)-2-amino-3-(4-hydroxy-3,5-dichlorophenyl)propanoic acid
Comparison:
- Uniqueness: The presence of tritium atoms in L-Tyrosine-[ring-3,5-3H] makes it unique compared to its halogenated counterparts. Tritium’s radioactive properties provide distinct advantages in tracing and imaging studies.
- Applications: While halogenated derivatives are used in various chemical reactions and as intermediates, the tritiated compound is primarily valued for its radiolabeling capabilities in research and medical applications.
Properties
CAS No. |
7234-03-9 |
---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
185.2 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-3,5-ditritiophenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i3T,4T |
InChI Key |
OUYCCCASQSFEME-LAAFWIJESA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O |
Isomeric SMILES |
[3H]C1=CC(=CC(=C1O)[3H])C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O |
sequence |
X |
Origin of Product |
United States |
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